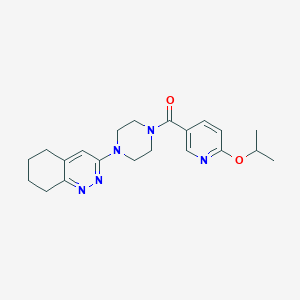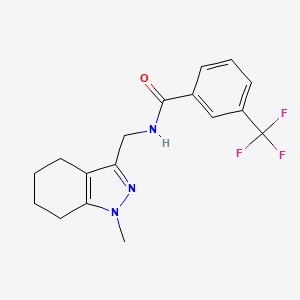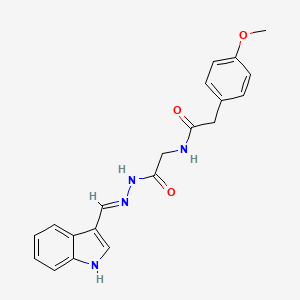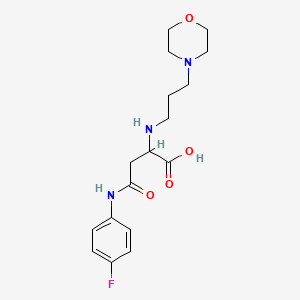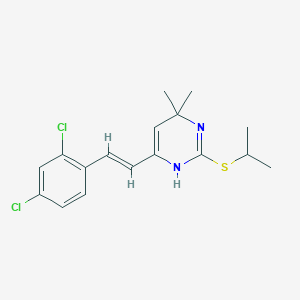
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine, commonly referred to as DCIP, is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 312.3 g/mol and a melting point of 155-157 °C. DCIP is a member of the pyrimidine family of compounds and is known for its unique properties, including its ability to form strong intermolecular hydrogen bonds, its non-toxic nature, and its stability in a variety of solvents. DCIP is most commonly used as a fluorescent label in biological research, particularly in the fields of biochemistry, molecular biology, and cell biology.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Pyrimidines, such as 4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine, are part of a broad class of compounds known for a wide range of biological activities. Research has particularly highlighted their potential in exhibiting in vitro anti-inflammatory activity . A study focused on substituted tetrahydropyrimidine derivatives demonstrated that these compounds, including structures similar to the specified pyrimidine, showed potent in-vitro anti-inflammatory effects. This suggests their potential to design leads for anti-inflammatory medication, indicating a promising avenue for further investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).
Catalysis in Synthesis
The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds has seen significant interest, with these structures serving as key precursors for medicinal and pharmaceutical applications due to their broad synthetic applications and bioavailability. Recent studies have emphasized the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for the efficient synthesis of these and related pyrimidine scaffolds. This underscores the importance of the pyrimidine structure in facilitating diverse chemical reactions, pointing to its utility in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).
Anticancer Potential
Pyrimidine derivatives, including those related to 4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine, have been extensively researched for their anticancer properties . Various studies and patents have documented the cell-killing effects of pyrimidine-based scaffolds through diverse mechanisms, highlighting their potential to interact with various enzymes, targets, and receptors. This extensive body of research places pyrimidine derivatives at the forefront of potential future drug candidates for cancer treatment, indicating the need for further exploration of their therapeutic efficacy and mechanisms of action (Kaur et al., 2014).
Pharmaceutical Applications
The review of pyrimidine derivatives from a pharmacological perspective has revealed a wide range of pharmacological activities, including antiviral, antimicrobial, antifungal, and antiparasitic activities . This systematic analysis serves as a foundation for the search and design of compounds with desired pharmacological activities, leveraging the pyrimidine core as a promising scaffold for developing new biologically active compounds (Chiriapkin, 2022).
Propiedades
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-14(10-17(3,4)21-16)8-6-12-5-7-13(18)9-15(12)19/h5-11H,1-4H3,(H,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSBPUMCRPNTPR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(C=C(N1)C=CC2=C(C=C(C=C2)Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=NC(C=C(N1)/C=C/C2=C(C=C(C=C2)Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

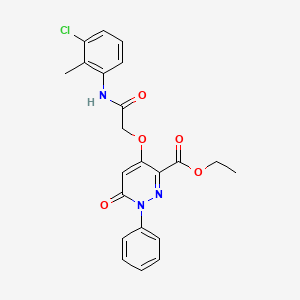
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2864604.png)
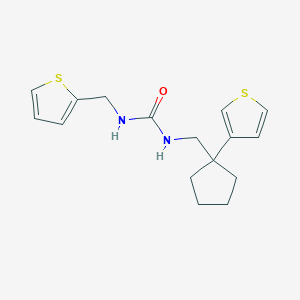
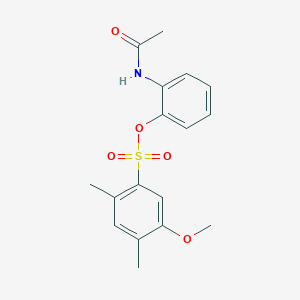
![2-amino-N-benzyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2864608.png)
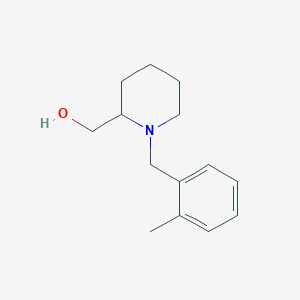
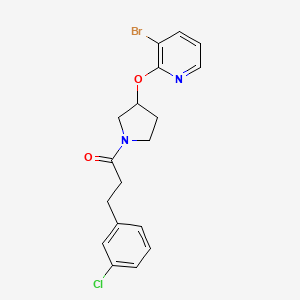
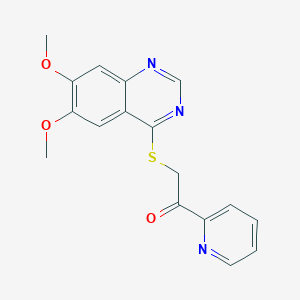
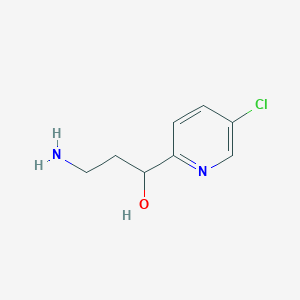
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864619.png)
